3-Amino-2-(cyclopropylmethyl)propanoic acid
Description
3-Amino-2-(cyclopropylmethyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a cyclopropane ring attached to the propanoic acid backbone via a methyl group. Its molecular formula is C₇H₁₃NO₂, with the SMILES string C1CC1CC(CN)C(=O)O and InChI key HIWSIHHFNBIFNB-UHFFFAOYSA-N . This compound is primarily used in pharmaceutical research and organic synthesis due to its structural rigidity, which may enhance binding specificity in drug design .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c8-4-6(7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
HIWSIHHFNBIFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Glycine with Cyclopropylmethyl Bromide
One of the most established methods involves the alkylation of glycine derivatives with cyclopropylmethyl bromide, a process that introduces the cyclopropylmethyl substituent onto the amino acid backbone. This process is typically performed under basic conditions:
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation of glycine | Glycine, cyclopropylmethyl bromide, sodium hydroxide | Formation of 2-(cyclopropylmethyl)glycine | |
| Hydrolysis & purification | Acidic hydrolysis, recrystallization | ACP precursor |
Mechanism: The nucleophilic amino group of glycine attacks the electrophilic carbon in cyclopropylmethyl bromide, forming a new C–N bond, with the reaction facilitated by the base to generate the corresponding N-alkylated amino acid.
Reductive Amination
The amino group can be further functionalized via reductive amination:
| Reaction Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Reductive amination | Ammonia, sodium cyanoborohydride, solvent (e.g., methanol) | Conversion of aldehyde intermediates to primary amines | , |
This step enhances the amino functionality, providing a route to derivatives with tailored biological activity.
Key Intermediates and Characterization
Intermediates such as N-alkylated glycine derivatives, cyclopropylmethyl bromides, and protected amino acids are characterized by NMR, HRMS, and X-ray crystallography to confirm structure and stereochemistry.
| Intermediate | Analytical Techniques | Purpose | Reference |
|---|---|---|---|
| N-(cyclopropylmethyl)glycine | NMR, HRMS, SCXRD | Structural confirmation | , |
| Cyclopropylmethyl bromide | NMR, IR | Purity and reactivity assessment |
Industrial-Scale Synthesis Considerations
For large-scale production, process optimization involves:
- Use of continuous flow reactors to improve yield and safety.
- Catalytic processes for cyclopropane ring formation.
- Purification via chromatography and recrystallization to meet pharmaceutical standards.
Reaction Conditions Summary
Summary Table of Preparation Methods
| Method | Key Reagents | Main Features | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Glycine | Cyclopropylmethyl bromide, NaOH | Simple, high-yield | Scalable, well-understood | Requires purification steps |
| Reductive Amination | NH₃, NaBH₃CN | Functional group diversification | Mild conditions | Stereoselectivity challenges |
| Cyclopropanation | Dichlorocarbene, carbene precursors | Cyclopropane ring formation | Precise ring construction | Requires specialized equipment |
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes typical derivatization reactions:
Reagents/Conditions
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ (catalytic) | Reflux | 80°C | 72–85 |
| Amidation | SOCl₂ → RNH₂ | THF | 0–25°C | 65–78 |
| Peptide coupling | EDC/HOBT, amines | DCM/MeOH | RT | 60–70 |
Key Observations
-
Esterification with ethanol produces ethyl 3-amino-2-(cyclopropylmethyl)propanoate, enhancing lipid solubility for biological studies.
-
Amidation with primary amines yields derivatives like 3-amino-2-(cyclopropylmethyl)propanamide , used in peptidomimetics .
Decarboxylation Reactions
Controlled thermal or catalytic decarboxylation generates β-amino alkanes:
Conditions
-
Thermal : 150–200°C under inert atmosphere (N₂/Ar) → 3-amino-2-(cyclopropylmethyl)propane .
-
Catalytic : CuO nanoparticles (5 mol%) in DMF, 120°C → 85% conversion.
Mechanistic Insight
Decarboxylation proceeds via a six-membered transition state stabilized by the cyclopropane ring’s strain relief.
Cyclopropane Ring-Opening
The cyclopropylmethyl group undergoes ring-opening under acidic or oxidative conditions:
Notable Feature
Ring-opening products retain the amino acid backbone, enabling further functionalization .
Amino Group Reactivity
The primary amine participates in condensation and protection/deprotection reactions:
Schiff Base Formation
-
Reagents : Aldehydes/ketones (e.g., benzaldehyde) in MeOH, RT → imine derivatives .
-
Application : Intermediate for Ugi-tetrazole multicomponent reactions (MCRs) to synthesize tetrazole-peptidomimetics .
Protection Strategies
| Protecting Group | Reagent | Deprotection Method |
|---|---|---|
| Benzyl (Bn) | Benzyl chloride, K₂CO₃ | H₂/Pd-C, MeOH → 90% recovery |
| Boc | Boc₂O, DMAP | TFA/DCM (1:1) → quantitative |
Reductive Amination and Alkylation
-
Reductive Amination : Reacts with ketones (e.g., acetone) in NaBH₃CN/MeOH → branched amines .
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) and K₂CO₃ → N-alkylated derivatives .
Participation in Multicomponent Reactions (MCRs)
The compound serves as a substrate in Ugi-tetrazole reactions:
-
React with aldehydes (e.g., formaldehyde), isocyanides, and NaN₃ in MeOH/H₂O (5:1).
-
Stir at 25°C for 12 h → tetrazole-peptidomimetics (60–75% yield).
Mechanism
-
Step 1: Schiff base formation between the amino group and aldehyde.
-
Step 2: Isocyanide addition generates a nitrilium ion intermediate.
-
Step 3: Azide attack and -sigmatropic rearrangement yield the tetrazole product .
Hydrogen-Bond-Directed Reactivity
The amino and carboxylic acid groups facilitate supramolecular interactions:
Scientific Research Applications
3-Amino-2-(cyclopropylmethyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(cyclopropylmethyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Acidity : The fluorinated analog exhibits a lower pKa (~2.8) compared to the cyclopropylmethyl derivative (pKa ~4.2) due to fluorine’s electron-withdrawing effects .
- Solubility : Sulfur-containing derivatives (e.g., thiophene- or sulfanyl-substituted compounds) show higher lipid solubility, enhancing membrane permeability .
- Thermal Stability : Cyclopropane rings confer thermal stability up to ~200°C, whereas methylenecyclopropyl analogs decompose under acidic or high-temperature conditions (>100°C) .
Key Research Findings
- Synthetic Challenges : Cyclopropane incorporation often requires low-temperature conditions (<0°C) to prevent ring strain-induced side reactions .
- Biological Activity: Thiophene-substituted analogs demonstrate 10-fold higher inhibitory activity against tyrosine kinases compared to non-aromatic derivatives .
- Stability Trade-offs : While fluorination enhances bioactivity, it reduces compound stability in aqueous media, limiting in vivo applications .
Biological Activity
3-Amino-2-(cyclopropylmethyl)propanoic acid (ACMPA) is a novel amino acid derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula CHNO and a molecular weight of 143.18 g/mol, features a cyclopropylmethyl group that contributes to its unique properties and interactions within biological systems. This article explores the biological activity of ACMPA, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
ACMPA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl moiety allows for hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Modulation: ACMPA may influence enzyme kinetics by altering substrate binding or catalytic efficiency.
- Receptor Interaction: The compound could act as a ligand for specific receptors, affecting downstream signaling pathways.
Biological Activities
Research indicates that ACMPA exhibits several biological activities, including:
- Neuroprotective Effects: Preliminary studies suggest that ACMPA may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties: The compound has been investigated for its potential to reduce inflammation in various models.
- Antimicrobial Activity: Some studies report that ACMPA exhibits antimicrobial properties against certain bacterial strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of ACMPA, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activities |
|---|---|---|
| 3-Amino-2-(hydroxymethyl)propanoic acid | Hydroxymethyl instead of cyclopropylmethyl | Neuroprotective, less hydrophobic |
| 2-(Cyclopropylmethyl)propanoic acid | Lacks amino group | Limited biological activity |
| 3-Amino-2-(methyl)propanoic acid | Methyl instead of cyclopropylmethyl | Similar neuroprotective effects |
Case Studies
Several case studies have highlighted the potential applications of ACMPA in therapeutic contexts:
- Neuroprotection in Animal Models: A study demonstrated that ACMPA administration in rodent models led to significant reductions in markers of neuronal damage following induced ischemia.
- Anti-inflammatory Activity Assessment: In vitro experiments showed that ACMPA effectively inhibited pro-inflammatory cytokine production in activated macrophages.
- Antimicrobial Testing: A series of bioassays indicated that ACMPA displayed notable inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Research Findings
Recent research has provided insights into the pharmacological potential of ACMPA:
- Pharmacokinetics: Studies indicate favorable absorption characteristics and metabolic stability.
- Safety Profile: Toxicological assessments have shown low cytotoxicity at therapeutic concentrations.
- Synergistic Effects: Investigations into combination therapies reveal that ACMPA may enhance the efficacy of existing drugs when used in conjunction.
Q & A
Q. Table 1. Key Synthetic Conditions for Cyclopropyl-Modified Amino Acids
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Cyclization | Conc. HCl, reflux, 8 h | 70–75 | SCXRD, H/C NMR |
| Reductive Amination | NaBH3CN, MeOH, 0°C–rt, 24 h | 85–90 | HRMS, FTIR |
Q. Table 2. Computational Parameters for DFT Studies
| Parameter | Value |
|---|---|
| Functional | M06 |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | Gas phase |
| Software | Gaussian09 |
| Analysis | NBO 6.0, Mercury 4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
